![molecular formula C10H12F2N2O3S B7629137 2,5-difluoro-N-[2-(methylsulfamoyl)ethyl]benzamide](/img/structure/B7629137.png)
2,5-difluoro-N-[2-(methylsulfamoyl)ethyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-difluoro-N-[2-(methylsulfamoyl)ethyl]benzamide, also known as DMEB, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. DMEB is a small molecule inhibitor of the protein kinase CK2, which is involved in many cellular processes such as cell growth, differentiation, and apoptosis.
Wirkmechanismus
2,5-difluoro-N-[2-(methylsulfamoyl)ethyl]benzamide binds to the ATP-binding site of CK2, preventing the transfer of phosphate groups to its substrates. This leads to the inhibition of CK2 activity and downstream cellular processes that depend on CK2, such as cell growth and survival.
Biochemical and physiological effects:
This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to reduce the replication of viruses such as hepatitis C and human papillomavirus. This compound has also been shown to reduce inflammation in animal models of arthritis and to protect against neurodegeneration in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
2,5-difluoro-N-[2-(methylsulfamoyl)ethyl]benzamide is a small molecule inhibitor that is easy to synthesize and has high purity. It has been shown to be effective in inhibiting CK2 activity in vitro and in vivo, making it a useful tool for studying the role of CK2 in various cellular processes. However, this compound has limitations in terms of its specificity, as it can also inhibit other kinases that share structural similarities with CK2. Moreover, the effects of this compound on cellular processes may vary depending on the cell type and experimental conditions.
Zukünftige Richtungen
Future research on 2,5-difluoro-N-[2-(methylsulfamoyl)ethyl]benzamide could focus on improving its specificity for CK2 and identifying its downstream targets in different cellular processes. This compound could also be used in combination with other inhibitors or chemotherapeutic agents to enhance its anticancer effects. Moreover, this compound could be used to study the role of CK2 in other diseases such as diabetes and cardiovascular disease.
Synthesemethoden
The synthesis of 2,5-difluoro-N-[2-(methylsulfamoyl)ethyl]benzamide involves the reaction of 2,5-difluorobenzoyl chloride with N-(2-aminoethyl)methanesulfonamide in the presence of a base such as triethylamine. The reaction yields this compound as a white solid with a purity of over 98%.
Wissenschaftliche Forschungsanwendungen
2,5-difluoro-N-[2-(methylsulfamoyl)ethyl]benzamide has been shown to inhibit CK2 activity in vitro and in vivo, making it a potential tool for studying the role of CK2 in various cellular processes. CK2 has been implicated in the development of cancer, and this compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. This compound has also been used to study the role of CK2 in viral replication, inflammation, and neurodegeneration.
Eigenschaften
IUPAC Name |
2,5-difluoro-N-[2-(methylsulfamoyl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F2N2O3S/c1-13-18(16,17)5-4-14-10(15)8-6-7(11)2-3-9(8)12/h2-3,6,13H,4-5H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIQVAIYPMIVEEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)CCNC(=O)C1=C(C=CC(=C1)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
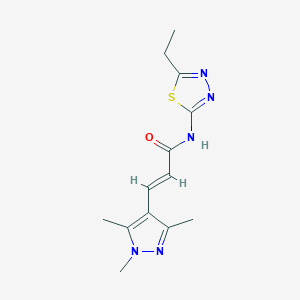

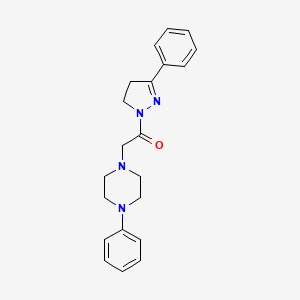
![N-[4-(pyrrolidine-1-carbonyl)pyridin-2-yl]acetamide](/img/structure/B7629088.png)
![Ethyl 7-(hydroxymethyl)imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B7629103.png)
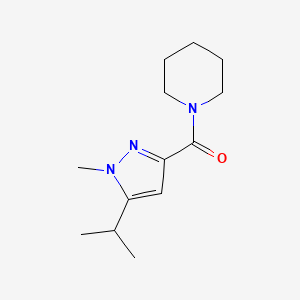
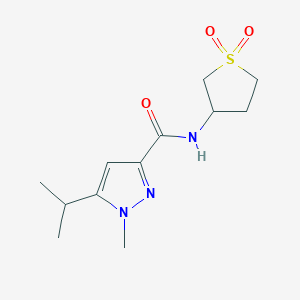
![N-(3,4-difluorophenyl)-2-[[2-[(2-fluorophenyl)methyl-methylamino]acetyl]amino]acetamide](/img/structure/B7629129.png)

![1-[4-(3-Bromophenoxy)piperidin-1-yl]ethanone](/img/structure/B7629153.png)
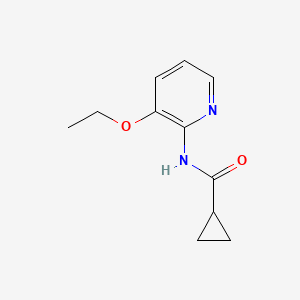
![3-[(4-Methyl-5-phenyl-1,2,4-triazol-3-yl)sulfanylmethyl]-5-phenyl-1,2-oxazole](/img/structure/B7629168.png)

![N-[(2-fluorophenyl)methyl]-2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamide](/img/structure/B7629177.png)
